Cas no 2728780-07-0 (2-(2,6-dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione)

2-(2,6-dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2728780-07-0
- 2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- EN300-33374935
- 2-(2,6-dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione
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- インチ: 1S/C18H20N4O4/c1-10-9-19-6-7-21(10)11-2-3-12-13(8-11)18(26)22(17(12)25)14-4-5-15(23)20-16(14)24/h2-3,8,10,14,19H,4-7,9H2,1H3,(H,20,23,24)/t10-,14?/m1/s1
- InChIKey: YCNZLIFBUITXJP-IAPIXIRKSA-N
- ほほえんだ: O=C1C2C=C(C=CC=2C(N1C1C(NC(CC1)=O)=O)=O)N1CCNC[C@H]1C
計算された属性
- せいみつぶんしりょう: 356.14845513g/mol
- どういたいしつりょう: 356.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(2,6-dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33374935-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 1.0g |
$1485.0 | 2025-03-18 | |
Enamine | EN300-33374935-0.05g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 0.05g |
$1247.0 | 2025-03-18 | |
Enamine | EN300-33374935-0.5g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 0.5g |
$1426.0 | 2025-03-18 | |
Enamine | EN300-33374935-1g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-33374935-2.5g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 2.5g |
$2912.0 | 2025-03-18 | |
Enamine | EN300-33374935-5.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 5.0g |
$4309.0 | 2025-03-18 | |
Enamine | EN300-33374935-0.1g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 0.1g |
$1307.0 | 2025-03-18 | |
Enamine | EN300-33374935-0.25g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 0.25g |
$1366.0 | 2025-03-18 | |
Enamine | EN300-33374935-10.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2R)-2-methylpiperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-07-0 | 95.0% | 10.0g |
$6390.0 | 2025-03-18 |
2-(2,6-dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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3. Back matter
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2-(2,6-dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Chemical Compound CAS No. 2728780-07-0: 2-(2,6-Dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione
The compound with CAS number 2728780-07-0, known as 2-(2,6-Dioxopiperidin-3-yl)-5-(2R)-2-methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of isoindole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility.
Recent studies have highlighted the importance of isoindole derivatives in targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The unique structure of this compound, featuring a piperazine ring and a dioxopiperidine moiety, contributes to its potential as a modulator of key cellular pathways. Researchers have demonstrated that such compounds can act as inhibitors of specific enzymes or receptors, making them promising candidates for precision medicine.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. The use of advanced catalytic methods and stereo-selective reactions has enabled chemists to achieve high yields and optimal purity levels. These advancements in synthetic chemistry have significantly contributed to the feasibility of scaling up production for preclinical studies.
In terms of biological activity, this compound has shown remarkable potency in vitro against several disease-relevant targets. For instance, studies conducted using human cancer cell lines have revealed its ability to induce apoptosis by modulating mitochondrial function. Additionally, its anti-inflammatory properties have been validated in animal models of chronic inflammation, suggesting its potential for treating conditions such as arthritis or inflammatory bowel disease.
One of the most exciting developments related to this compound is its application in targeted drug delivery systems. By conjugating it with biocompatible polymers or nanoparticles, researchers have been able to enhance its bioavailability and reduce systemic toxicity. This approach not only improves therapeutic efficacy but also minimizes adverse effects, making it a more viable option for clinical use.
The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its identity and purity. Furthermore, computational modeling tools are increasingly being employed to predict its pharmacokinetic properties and optimize its pharmacodynamic profile.
Looking ahead, the integration of artificial intelligence (AI) into drug discovery pipelines is expected to accelerate the development of compounds like this one. Machine learning algorithms can analyze vast datasets to identify novel targets or predict optimal dosing regimens, thereby streamlining the research process. This convergence of disciplines underscores the interdisciplinary nature of modern drug development.
In conclusion, the compound with CAS number 2728780-07 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with recent breakthroughs in synthesis and application techniques, positions it as a strong candidate for addressing unmet medical needs. As research continues to unfold, this compound has the potential to pave the way for innovative therapeutic solutions across various disease domains.
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